molecular formula C20H29NO2S B2796244 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone CAS No. 1226431-87-3

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone

Cat. No. B2796244
CAS RN: 1226431-87-3
M. Wt: 347.52
InChI Key: KWMDUXSWXFEUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone is a chemical compound that has been widely studied in the scientific community due to its potential applications in medicinal chemistry. This compound is known to possess a number of interesting properties that make it an attractive target for drug development.

Scientific Research Applications

Chromones and Antioxidant Potential

Chromones and their derivatives, including those with piperidine structures, are known for their significant physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects, primarily due to their antioxidant properties. These compounds neutralize active oxygen and disrupt free radical processes, which can delay or inhibit cell impairment leading to various diseases. The radical scavenging activity is particularly associated with specific functional groups in the chromone nucleus, indicating the critical role of structural features in their biological activities (Yadav et al., 2014).

Cytochrome P450 Inhibitors

The cytochrome P450 (CYP) enzymes are crucial in the metabolism of a wide range of drugs. Selective chemical inhibitors of CYP isoforms are essential tools in pharmacokinetic research to predict drug-drug interactions. Research on the potency and selectivity of chemical inhibitors for major human hepatic CYP isoforms has identified several compounds, including those related to piperidine and piperazine structures, as potent inhibitors. These findings are significant for understanding drug metabolism and designing safer therapeutic regimens (Khojasteh et al., 2011).

Nucleophilic Aromatic Substitution

Research on the reaction of piperidine with nitroaromatic compounds has provided insights into the mechanisms of nucleophilic aromatic substitution, a fundamental chemical reaction in organic synthesis. These studies highlight the importance of piperidine structures in facilitating reactions leading to the formation of nitro-substituted aromatic compounds, which are relevant in various synthetic and medicinal chemistry applications (Pietra & Vitali, 1972).

Antimicrobial Agents

Monoterpenes, including compounds related to piperidine derivatives, have shown a wide range of biological activities, such as antimicrobial effects. These compounds, found in over 100 plant species, are studied for their potential to address the urgent need for new substances with antimicrobial properties, highlighting the importance of structural diversity in developing new therapeutic agents (Marchese et al., 2017).

properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-(phenylmethoxymethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2S/c22-20(16-24-19-8-4-5-9-19)21-12-10-18(11-13-21)15-23-14-17-6-2-1-3-7-17/h1-3,6-7,18-19H,4-5,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMDUXSWXFEUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(CC2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone

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